Neodymium chloride hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

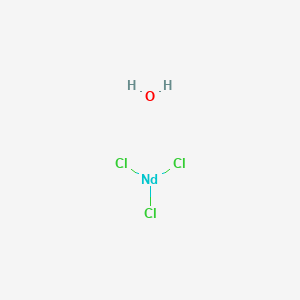

Neodymium chloride hydrate is a chemical compound composed of neodymium, chlorine, and water molecules. It is typically represented by the formula NdCl₃·xH₂O, where x denotes the number of water molecules associated with each neodymium chloride unit. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This compound is a mauve-colored solid that turns purple upon hydration. It is widely used in various scientific and industrial applications due to its unique properties.

作用机制

Target of Action

Neodymium chloride hydrate, also known as Neodymium(III) chloride, is a chemical compound with the formula NdCl3·6H2O . The primary target of this compound is to serve as a source of Nd3+ ions . These ions are used in various applications, including the doping of AgBr crystals, which are known to exhibit lasing effects .

Mode of Action

The mode of action of this compound primarily involves the release of Nd3+ ions. These ions interact with their targets, such as AgBr crystals, and induce changes in their properties. For instance, when used to dope AgBr crystals, the Nd3+ ions can enhance the lasing effects of the crystals .

Biochemical Pathways

It’s known that the compound plays a crucial role in the production of neodymium metal and neodymium-based lasers and optical fibers . It’s also used as a catalyst in organic synthesis and in the decomposition of wastewater contamination .

Pharmacokinetics

It’s known that the compound is highly hygroscopic and rapidly absorbs water on exposure to air, forming a purple-colored hexahydrate . This property could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is largely dependent on its application. For instance, when used as a source of Nd3+ ions for doping AgBr crystals, the compound can enhance the crystals’ lasing effects . When used in the production of neodymium metal and neodymium-based lasers and optical fibers, the compound serves as an important intermediate chemical .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s hygroscopic nature means that it rapidly absorbs water when exposed to air . This can influence its stability and efficacy. Additionally, the compound’s dehydration is an important step for industrial applications, and this process typically involves heating the compound for several hours in a vacuum or under flowing inert gas .

生化分析

Biochemical Properties

Neodymium chloride hydrate may be used as a source of Nd3+ ions These ions can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known that it can exert its effects at the molecular level , including potential binding interactions with biomolecules and possible influence on enzyme activity and gene expression. Detailed studies on these aspects are lacking.

Temporal Effects in Laboratory Settings

The thermal decomposition of this compound to NdCl3 is found to proceed through the formation of intermediate hydrates in the temperature range 330–450 K

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound may be involved in certain metabolic pathways It could potentially interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: Neodymium chloride hydrate can be synthesized through several methods. One common method involves the reaction of neodymium oxide (Nd₂O₃) with hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{NdCl}_3 + 3\text{H}_2\text{O} ] The resulting neodymium chloride is then hydrated by exposure to atmospheric moisture or by dissolving it in water and allowing it to crystallize.

Industrial Production Methods: In industrial settings, this compound is often produced from minerals such as monazite and bastnäsite. These minerals undergo a complex multistage extraction process to yield neodymium chloride. The anhydrous form of neodymium chloride is then hydrated to produce the hydrate form. This process involves heating the anhydrous neodymium chloride in the presence of water vapor or dissolving it in water and allowing it to crystallize .

化学反应分析

Types of Reactions: Neodymium chloride hydrate undergoes various chemical reactions, including:

Oxidation: Neodymium chloride can be oxidized to form neodymium oxide.

Reduction: It can be reduced to neodymium metal using reducing agents such as lithium or sodium.

Substitution: Neodymium chloride can participate in substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves heating neodymium chloride in the presence of oxygen or air.

Reduction: Involves heating neodymium chloride with a reducing agent in an inert atmosphere.

Substitution: Involves reacting neodymium chloride with other halides or anions in aqueous or non-aqueous solutions.

Major Products:

Oxidation: Neodymium oxide (Nd₂O₃)

Reduction: Neodymium metal (Nd)

Substitution: Various neodymium salts depending on the substituting anion.

科学研究应用

Neodymium chloride hydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions. It is also used in the preparation of other neodymium compounds.

Biology: Employed as a fluorescent label for organic molecules, including DNA.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Industry: Used in the production of neodymium metal, which is a key component in the manufacturing of high-strength permanent magnets. .

相似化合物的比较

Neodymium chloride hydrate can be compared with other similar compounds, such as:

- Neodymium bromide hydrate (NdBr₃·xH₂O)

- Neodymium iodide hydrate (NdI₃·xH₂O)

- Neodymium sulfate hydrate (Nd₂(SO₄)₃·xH₂O)

Uniqueness: this compound is unique due to its specific applications in the production of high-strength permanent magnets and its use as a catalyst in organic synthesis. Its hygroscopic nature and ability to form hydrates with varying water content also distinguish it from other neodymium compounds .

属性

IUPAC Name |

trichloroneodymium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFMCNIVFLSTQ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Nd](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2NdO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19423-78-0 |

Source

|

| Record name | Neodymium chloride (NdCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19423-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)

![N,N-dimethyl-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3342341.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)